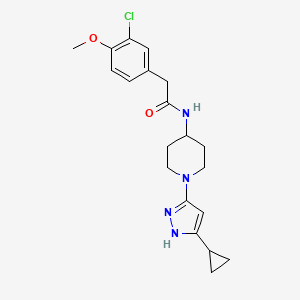
2-Chloro-4-iodopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-iodopyrimidine is a heterocyclic organic compound with the chemical formula C4H2ClIN2 . It is used as a building block in the synthesis of various pharmaceuticals . It is known to inhibit protein kinases by binding to the ATP site of a kinase and inhibiting its activity by forming a covalent bond with the serine or threonine residue of the active site .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-iodopyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight is 240.43 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-4-iodopyrimidine are not detailed in the search results, it is known that pyrimidines can exhibit a range of pharmacological effects .Physical And Chemical Properties Analysis
2-Chloro-4-iodopyrimidine has a melting point of 111.3-112.4 °C and a predicted boiling point of 317.8±15.0 °C. Its density is predicted to be 2.187±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique
Palladium-Catalyzed Cross-Coupling Reactions
2-Chloro-4-iodopyrimidine is a significant compound in palladium-catalyzed cross-coupling reactions. Research indicates that halopyrimidines, such as 2-chloro-4-iodopyrimidine, are reactive in these reactions, leading to the creation of various pyrimidinyl derivatives. This process has been successfully implemented in the synthesis of pyrimidinyl ketones, demonstrating the compound's utility in complex organic synthesis (Tanji, Sakamoto, & Yamanaka, 1982).
Photolysis and Heteroarene Synthesis
The compound plays a role in photolysis processes, particularly in the synthesis of heteroaryl-pyrimidines. A study shows that photolysis of 2-chloro-4-iodopyrimidine leads to the efficient synthesis of various substituted pyrimidines, highlighting its potential in photochemical applications (Allen et al., 1977).
Halogen Exchange in Heterocycles
2-Chloro-4-iodopyrimidine is used in halogen/halogen displacement studies in heterocycles. This compound demonstrates the ability to undergo selective halogen exchange, which is crucial in the synthesis of various heterocyclic compounds. The research emphasizes its utility in generating diverse molecular structures (Schlosser & Cottet, 2002).
Synthesis of Pyrimidines Fused with Heterocycles
In the synthesis of pyrimidines fused with five-membered heterocycles, 2-chloro-4-iodopyrimidine is utilized as a starting material. This application is critical in developing complex molecular structures that have potential applications in various fields of chemistry and pharmaceuticals (Sakamoto, Kondo, & Yamanaka, 1982).
Mécanisme D'action
Target of Action
The primary targets of 2-Chloro-4-iodopyrimidine are cancer cells. It has been used in the synthesis of quinazoline-based pyrimidodiazepines, which have shown anticancer activity against a variety of human tumor cell lines . These compounds interact with DNA and certain receptors, such as the epidermal growth factor receptor (EGFR) and VEGFR-2 .
Mode of Action
2-Chloro-4-iodopyrimidine interacts with its targets through DNA binding. It is suggested that the compound may intercalate with DNA, disrupting the normal function of the cancer cells . Additionally, it has strong binding affinities to EGFR and VEGFR-2 receptors, which are often overexpressed in several solid tumors .
Biochemical Pathways
It is known that the compound interferes with the signaling pathways of egfr and vegfr-2 . These pathways play crucial roles in cell proliferation, survival, migration, adhesion, and differentiation .
Result of Action
The result of 2-Chloro-4-iodopyrimidine’s action is the inhibition of cancer cell proliferation. By binding to DNA and specific receptors, it disrupts the normal functioning of cancer cells, leading to their death . The compound has shown high antiproliferative activity against various cancer cell lines .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-iodopyrimidine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability The pH, temperature, and presence of other substances in the body can also affect the compound’s action and efficacy
Safety and Hazards
2-Chloro-4-iodopyrimidine is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation. It is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust and contact with skin and eyes, wearing protective clothing, gloves, safety glasses, and dust respirator .
Propriétés
IUPAC Name |
2-chloro-4-iodopyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-4-7-2-1-3(6)8-4/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPQDJJEZFCJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
395082-55-0 |
Source


|
| Record name | 2-chloro-4-iodopyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2910496.png)



![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-oxo-6-propan-2-ylpiperidine-3-carboxamide;hydrochloride](/img/structure/B2910503.png)
![2-((2-Phenylethyl)amino)pyridino[3,2-E]1,3-thiazin-4-one](/img/structure/B2910506.png)
![Cyclohexyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2910509.png)

![2-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]quinoline](/img/structure/B2910511.png)
![1-allyl-4-(1-(3-(2-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2910512.png)

![3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2910515.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2910516.png)